tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Description
Historical Context and Discovery of Diazaspiro Compounds
Diazaspiro compounds emerged as a focal point in organic chemistry during the late 20th century, driven by their potential to address challenges in drug design, such as metabolic instability and poor selectivity. The discovery of spirocyclic frameworks, including diazaspiro systems, was catalyzed by the need for three-dimensional structures that mimic natural products while offering synthetic accessibility. Early work on 1,9-diazaspiro[5.5]undecanes highlighted their utility as neuropeptide Y antagonists and acetyl-CoA carboxylase inhibitors, laying the groundwork for derivatives like this compound. The incorporation of tert-butyl esters, a common protecting group in peptide synthesis, further enhanced the stability and solubility of these compounds, enabling their application in high-throughput pharmaceutical studies.
Nomenclature and Systematic Naming Conventions
The IUPAC name tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate reflects its structural components (Table 1). The spiro[5.5]undecane system denotes two six-membered rings sharing a single spiro atom, with nitrogen atoms at positions 2 and 8. The tert-butyl group ($$ \text{C}(\text{CH}3)3 $$) is attached via a carboxylate ester at position 2. Alternative designations include the CAS registry number 954240-14-3 and the abbreviated name 2-Boc-2,8-diazaspiro[5.5]undecane, where "Boc" refers to the tert-butoxycarbonyl protecting group.
Table 1: Nomenclature Breakdown
| Component | Description |
|---|---|
| tert-Butyl | A branched alkyl group ($$ \text{C}(\text{CH}3)3 $$) attached via an ester bond. |
| Spiro[5.5]undecane | Bicyclic system with two six-membered rings sharing one atom. |
| 2,8-Diaza | Nitrogen atoms at positions 2 and 8 of the spiro framework. |
| Carboxylate | Ester functional group ($$ \text{COO}^- $$) at position 2. |
Overview of Structural Motifs in Spirocyclic and Diazaspiro Compounds
The structural architecture of this compound comprises three key motifs (Figure 1):
- Spirocyclic Core : The spiro[5.5]undecane system imposes conformational restraint, reducing entropy penalties during target binding and enhancing selectivity.
- Diaza Functionality : The two nitrogen atoms enable hydrogen bonding and electrostatic interactions with biological targets, such as enzymes or receptors.
- tert-Butyl Carboxylate : This ester group improves lipophilicity and metabolic resistance, critical for oral bioavailability.
Figure 1: Structural Motifs
$$
\begin{array}{ccc}
\text{Spiro[5.5]undecane} & \text{Diaza (N) Positions} & \text{tert-Butyl Ester} \
\end{array}
$$
Comparative analysis of spirocyclic systems reveals that the [5.5] ring size balances steric bulk and flexibility, unlike smaller ([4.5]) or larger ([6.6]) analogs, which may compromise target engagement or synthetic feasibility.
Relevance and Motivation for Academic Study
The study of this compound is motivated by its dual role as a synthetic intermediate and a pharmacophore. Key applications include:
- Drug Discovery : Spirocyclic compounds exhibit enhanced binding affinity and selectivity for targets such as G-protein-coupled receptors (GPCRs) and viral proteases. For example, derivatives of 1,9-diazaspiro[5.5]undecane have shown inhibitory activity against dengue virus NS5 methyltransferase, a critical enzyme for viral replication.
- Conformational Restriction : The rigid spiro framework reduces off-target interactions, a common issue with flexible linear molecules.
- Synthetic Versatility : The Boc-protected amine allows for straightforward functionalization, enabling rapid diversification in medicinal chemistry campaigns.
Table 2: Applications in Pharmaceutical Research
Properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-7-14(11-16)6-4-8-15-10-14/h15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKVVQZKWMSQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677310 | |
| Record name | tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954240-14-3 | |
| Record name | tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a promising candidate in drug design and development due to its biological activity. Research indicates that similar compounds exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Compounds with spirocyclic structures have shown efficacy against various pathogens.
- CNS Activity : There is ongoing investigation into the neuropharmacological properties of diazaspiro compounds, suggesting potential applications in treating neurological disorders.
- Anticancer Properties : Some studies have indicated that derivatives of diazaspiro compounds may possess anticancer activities, warranting further exploration in oncology research.
Chemical Synthesis
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate serves as an important building block in organic synthesis. Its structure allows for:
- Synthetic Intermediates : The compound can be used to synthesize more complex molecules through various organic reactions, such as nucleophilic substitutions and cycloadditions.
- Ligand Development : Its nitrogen-containing framework makes it suitable for developing ligands in coordination chemistry.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against several bacterial strains. Results demonstrated a significant inhibitory effect on Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Neuropharmacological Research
Research focused on the neuroprotective effects of diazaspiro compounds revealed that this compound could modulate neurotransmitter systems, suggesting applications in treating conditions like depression and anxiety.
Mechanism of Action
The mechanism of action of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Spiro System | Nitrogen Positions | Molecular Weight (g/mol) | Purity (%) | Key Features |
|---|---|---|---|---|---|---|---|
| This compound | 954240-14-3 | C₁₄H₂₆N₂O₂ | [5.5] | 2,8 | 254.37 | N/A | Rigid bicyclic structure, tert-butyl ester for stability |
| tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | 336191-17-4 | C₁₃H₂₄N₂O₂ | [4.5] | 2,8 | 240.35 | N/A | Smaller spiro system ([4.5] vs. [5.5]), reduced steric bulk |
| tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | 189333-03-7 | C₁₄H₂₆N₂O₂ | [5.5] | 2,9 | 254.37 | 95 | Nitrogen positions shifted (2,9 vs. 2,8), altered H-bonding potential |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride | 236406-55-6 | C₁₂H₂₂ClN₂O₂ | [3.5] | 2,7 | 270.77 | 98 | Smaller spiro system ([3.5]), hydrochloride salt for solubility |
| tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | 173405-78-2 | C₁₄H₂₆N₂O₂ | [5.5] | 3,9 | 254.37 | 97 | Nitrogen positions (3,9) alter electronic properties |
Impact of Spiro Ring Size
- [5.5] vs. [4.5] Systems : The [5.5] spiro system (as in the target compound) provides an 11-membered bicyclic structure, offering greater conformational flexibility compared to the 9-membered [4.5] system (e.g., CAS 336191-17-4). This flexibility can influence binding to biological targets, such as G protein-coupled receptors (GPCRs) or enzymes .
Functional Group and Substituent Effects
- Hydrochloride Salts : Derivatives like tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride (CAS 1023301-88-3) exhibit improved aqueous solubility due to ionic character, enhancing bioavailability in drug formulations .
- Positional Isomerism : Shifting nitrogen positions (e.g., 2,8 vs. 2,9 in [5.5] systems) alters hydrogen-bonding capabilities and pKa values, impacting interactions with target proteins .
Biological Activity
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate (CAS Number: 954240-14-3) is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique spirocyclic structure offers potential biological activity, including effects on various biological systems. This article reviews the current understanding of its biological activities, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various physiological processes. The compound has shown potential as a modulator in neurotransmitter systems and may exhibit neuroprotective properties.
Pharmacological Effects
- Neuroprotective Activity : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
- Antimicrobial Properties : Some research indicates that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
- Analgesic Effects : There are indications that the compound may possess analgesic properties, which could be beneficial in pain management therapies .
Study 1: Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that this compound significantly reduced cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and inhibition of pro-apoptotic pathways.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 50 | 85 |
| ROS Levels (µM) | 30 | 10 |
| Apoptotic Cells (%) | 40 | 15 |
Results indicate a significant reduction in reactive oxygen species (ROS) levels and apoptosis in treated cells compared to controls .
Study 2: Antimicrobial Activity
In vitro tests showed that this compound exhibited activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This suggests the compound's potential as a new antimicrobial agent .
Toxicity and Safety Profile
Despite its promising biological activities, this compound has been classified as an irritant with potential acute toxicity upon ingestion or skin contact . Safety assessments are crucial before advancing to clinical applications.
Q & A
What are the key synthetic routes for preparing tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves spirocyclic amine intermediates protected by tert-butoxycarbonyl (Boc) groups. For example, reacting tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate with fluorinated isoindoline derivatives under inert conditions (DMSO, DIPEA, 130°C, 3 hours) achieves yields up to 88.6% . Alternative routes include cyclization of diamines with carbonyl compounds, but yields depend on solvent polarity, temperature, and catalyst selection. Optimization requires monitoring by LCMS (e.g., m/z 450 [M+H₂O]⁺) and HPLC (retention time: 0.90 minutes under SQD-FA05 conditions) .
How can structural contradictions in spirocyclic derivatives be resolved using crystallographic data?
Conflicting structural assignments (e.g., ring size discrepancies in spiro systems) are addressed via single-crystal X-ray diffraction. The SHELX suite (e.g., SHELXL, SHELXS) is widely used for refinement, particularly for high-resolution or twinned macromolecular data. For tert-butyl-protected diazaspiro compounds, hydrogen bonding patterns and torsional angles in the spiro center are critical for validating the 5.5 ring system . Discrepancies between NMR-derived conformers and crystallographic data often arise from solution-phase dynamics, emphasizing the need for complementary techniques like variable-temperature NMR.
What methodological strategies are recommended for characterizing this compound derivatives?
- Spectroscopy : ¹H/¹³C NMR to confirm Boc protection (δ ~1.4 ppm for tert-butyl protons) and spirocyclic nitrogen environments.
- Mass Spectrometry : HRMS or LCMS to verify molecular ions (e.g., m/z 254.37 for [M+H]⁺) and detect hydrolyzed byproducts .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity, with retention times calibrated against known analogs .
- Thermal Analysis : DSC to monitor Boc deprotection exotherms (~150–200°C) and ensure stability during storage .
How do steric and electronic effects influence the reactivity of the diazaspiro core in cross-coupling reactions?
The spirocyclic structure imposes steric hindrance, limiting accessibility to the secondary amine. Boc protection mitigates this by blocking one nitrogen, directing reactivity to the exposed site. For example, Suzuki-Miyaura couplings require palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) to avoid Boc cleavage. Electronic effects are pronounced in electrophilic substitutions: the spiro system’s rigidity enhances resonance stabilization, favoring para-substitution in aromatic rings attached to the diazaspiro core .
What computational methods are suitable for predicting the bioactivity of diazaspiro derivatives?
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs or kinases), leveraging the spiro system’s conformational rigidity as a scaffold .
- DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to predict nucleophilic sites and Boc stability under physiological pH .
- MD Simulations : Assess solvation effects and binding kinetics, particularly for derivatives with fluorinated or heteroaromatic substituents .
How should researchers handle discrepancies in reported physicochemical properties (e.g., logP, solubility)?
Contradictions often arise from measurement conditions (pH, solvent). For example:
- logP : Experimental values (e.g., 0.45 for 2,8-diazaspiro[5.5]undecane-1,7-dione) may conflict with computational predictions (e.g., ChemAxon). Validate via shake-flask assays in octanol/water .
- Solubility : Use biorelevant media (FaSSIF/FeSSIF) instead of pure buffers, as the Boc group’s hydrophobicity reduces aqueous solubility (<1 mg/mL) .
What safety protocols are critical for handling tert-butyl 2,8-diazaspiro derivatives?
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
- PPE : Wear nitrile gloves, flame-retardant lab coats, and respirators with organic vapor cartridges during synthesis .
- Decomposition : Thermal degradation produces CO and NOₓ; use fume hoods and scrubbers during high-temperature reactions .
How can researchers leverage diazaspiro scaffolds in drug discovery, given recent patent trends?
The European Patent EP 4374877A2 highlights 2,8-diazaspiro[4.5]decane derivatives as kinase inhibitors. Key strategies include:
- Bioisosterism : Replace piperidine/piperazine moieties with diazaspiro cores to enhance metabolic stability .
- Prodrug Design : Attach cleavable groups (e.g., esters) to the Boc-protected nitrogen for targeted release .
What analytical challenges arise in quantifying diazaspiro compounds in biological matrices?
- Matrix Effects : Plasma proteins bind to the hydrophobic Boc group, requiring protein precipitation (ACN) or SPE cleanup before LC-MS/MS .
- Ionization Suppression : Use deuterated internal standards (e.g., d₃-tert-butyl) to correct for signal variability in ESI+ mode .
How do structural modifications (e.g., fluorination) impact the pharmacokinetics of diazaspiro derivatives?
Fluorination at the spiro carbon (e.g., 5,5-difluoro analogs) increases metabolic stability by reducing CYP450 oxidation. However, it also elevates logP, necessitating formulation adjustments (e.g., nanosuspensions) to maintain solubility. Pharmacokinetic studies in rodents show t½ extensions from 2.1 to 4.8 hours post-fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
